molecular formula C20H19N3O5S2 B2899864 Methyl 4-(2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamido)benzoate CAS No. 1105227-45-9

Methyl 4-(2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamido)benzoate

カタログ番号: B2899864
CAS番号: 1105227-45-9
分子量: 445.51
InChIキー: PEKRZOJMRYTZCW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-(2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamido)benzoate is a synthetic organic compound designed for research applications, featuring a thiazole core—a privileged scaffold in medicinal chemistry. The thiazole ring is a well-known pharmacophore present in numerous FDA-approved drugs and is associated with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties . This particular molecule integrates the thiazole ring with a methylsulfonylphenyl group and a methyl benzoate ester, suggesting potential as a multi-targeting agent for high-throughput screening and hit-to-lead optimization campaigns. Its structure is characteristic of molecules that target enzyme active sites, and it may serve as a key intermediate in the synthesis of more complex bioactive molecules. Researchers can utilize this compound in the development of novel therapeutic agents, as a standard in analytical chemistry, or as a building block in organic synthesis. This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic use.

特性

IUPAC Name

methyl 4-[[2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S2/c1-28-19(25)13-3-5-14(6-4-13)21-18(24)11-16-12-29-20(23-16)22-15-7-9-17(10-8-15)30(2,26)27/h3-10,12H,11H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKRZOJMRYTZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Methyl 4-(2-(2-((ethoxycarbonyl)amino)thiazol-4-yl)acetamido)benzoate (CAS: 946284-80-6)

  • Structure: Shares the methyl benzoate and thiazole-acetamido backbone but substitutes the methylsulfonylphenyl group with an ethoxycarbonylamino moiety.
  • Molecular Weight : 363.4 g/mol (vs. estimated ~432 g/mol for the target compound) .
  • Key Differences : The ethoxycarbonyl group is less polar than the methylsulfonylphenyl group, which may reduce solubility in polar solvents but enhance membrane permeability.

Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d)

  • Structure : Contains a thiazole linked to a ureido group and piperazine-acetate chain.
  • Molecular Weight : 548.2 g/mol (higher than the target compound due to the piperazine and trifluoromethyl groups) .
  • Key Differences : The ureido and piperazine moieties introduce hydrogen-bonding capacity and basicity, contrasting with the target compound’s sulfonamide and neutral thiazole.

Compounds with Alternative Heterocyclic Cores

Quinoline-Piperazine Derivatives (C1–C7)

  • Structure: Methyl benzoate linked to quinoline-piperazine-carbonyl systems with halogen, methoxy, or trifluoromethyl substituents .
  • Molecular Weights : ~450–550 g/mol (comparable to the target compound).
  • Key Differences: Quinoline’s aromaticity and piperazine’s flexibility may enhance π-π stacking and solubility, whereas the thiazole in the target compound offers a smaller, more rigid heterocycle.

1,2,4-Triazole Derivatives (7–9)

  • Structure : Sulfonylphenyl-substituted triazoles in equilibrium with thione tautomers .
  • Key Differences : Triazoles exhibit tautomerism (absent in thiazoles), affecting electronic properties and stability. IR spectra confirm C=S stretching (1247–1255 cm⁻¹) and lack of S-H bands (~2500–2600 cm⁻¹) .

Substituent Effects on Bioactivity and Physicochemical Properties

Sulfonamide vs. Sulfonylurea Groups

  • Sulfonamide (Target Compound) : Common in pharmaceuticals (e.g., antibacterial agents) due to hydrogen-bonding and target interactions.
  • Sulfonylurea (e.g., Metsulfuron Methyl) : Herbicidal activity via acetolactate synthase inhibition . The sulfonylurea group introduces additional nitrogen-based basicity compared to sulfonamides.

Halogen vs. Methylsulfonyl Substituents

  • Halogenated Derivatives (C2–C4) : Bromo, chloro, and fluoro groups enhance lipophilicity and metabolic stability .

Comparative Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Heterocycle Key Substituent Molecular Weight (g/mol) Key Spectral Data
Target Compound Thiazole Methylsulfonylphenyl ~432 N/A
Methyl 4-(2-(2-((ethoxycarbonyl)amino)... Thiazole Ethoxycarbonyl 363.4 N/A
C1 (Quinoline-piperazine) Quinoline Phenyl ~450–550 1H NMR, HRMS
10d (Piperazine-thiazole) Thiazole Trifluoromethylureido 548.2 ESI-MS: 548.2 [M+H]+

Table 2: Functional Group Impact

Functional Group Example Compound Key Properties
Sulfonamide Target Compound Enhances polarity, hydrogen-bonding
Sulfonylurea Metsulfuron Methyl Herbicidal activity, basicity
Ethoxycarbonyl CAS 946284-80-6 Moderate polarity, metabolic stability
Trifluoromethyl 10d High electronegativity, metabolic resistance

Q & A

Q. Q1. What are the key synthetic strategies for Methyl 4-(2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamido)benzoate, and how can reaction conditions be optimized?

A1. The synthesis typically involves multi-step routes:

  • Thiazole Ring Formation : Condensation of thiourea derivatives with α-halo ketones or esters under basic conditions (e.g., KOH/EtOH) to form the thiazole core .
  • Amide Coupling : The thiazole-acetic acid intermediate is coupled with methyl 4-aminobenzoate using coupling agents like HATU or EDCI, with DMF as a solvent .
  • Sulfonylation : Introduction of the methylsulfonyl group via nucleophilic substitution on a nitro precursor, followed by reduction and sulfonation .
    Optimization Tips :
  • Monitor reaction progress via TLC or HPLC to minimize side products .
  • Adjust pH (e.g., using triethylamine) to enhance coupling efficiency .

Q. Q2. How should researchers characterize the structural and electronic properties of this compound?

A2. Use a combination of spectroscopic and computational methods:

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm connectivity of the thiazole, acetamido, and benzoate groups .
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding involving the methylsulfonyl group) .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or binding affinity .

Advanced Research Questions

Q. Q3. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound in anticancer or antimicrobial assays?

A3. Key approaches include:

  • Analog Synthesis : Modify substituents on the thiazole (e.g., replace methylsulfonyl with cyano or trifluoromethyl) and test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) .
  • Enzyme Inhibition Assays : Evaluate interactions with kinases (e.g., EGFR) or microbial targets (e.g., dihydrofolate reductase) using fluorescence polarization or SPR .
  • Pharmacophore Modeling : Identify critical moieties (e.g., thiazole NH for hydrogen bonding) using software like Schrödinger .

Q. Q4. How can researchers resolve contradictions in biological activity data across studies?

A4. Contradictions often arise from assay variability or impurity effects. Mitigation strategies:

  • Standardize Assays : Use validated cell lines (e.g., ATCC-certified) and control compounds (e.g., doxorubicin for cytotoxicity) .
  • Purity Verification : Confirm compound purity (>95%) via HPLC-MS before testing .
  • Dose-Response Analysis : Generate full dose-response curves (IC50_{50}, MIC) to account for potency thresholds .

Q. Q5. What are the best practices for investigating the compound’s metabolic stability and toxicity in preclinical models?

A5. Follow a tiered approach:

  • In Vitro Metabolism : Use liver microsomes (human/rodent) to assess CYP450-mediated degradation .
  • In Vivo Toxicity : Conduct acute toxicity studies in rodents (OECD 423 guidelines) with histopathology and serum biochemistry .
  • Reactive Metabolite Screening : Trap electrophilic intermediates (e.g., glutathione adducts) via LC-MS/MS .

Q. Q6. How can researchers leverage computational tools to predict off-target interactions or solubility issues?

A6. Computational workflows:

  • Molecular Docking : Use AutoDock Vina to screen against off-targets (e.g., hERG channel) .
  • Solubility Prediction : Apply QSPR models in ACD/Percepta to optimize logP (target <3) via ester-to-carboxylic acid derivatization .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability and blood-brain barrier penetration .

Safety and Handling

  • Toxicity : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, lab coat) and work in a fume hood .
  • Storage : Store at -20°C in airtight containers under nitrogen to prevent hydrolysis of the ester group .

Future Research Directions

  • Target Identification : Use CRISPR-Cas9 screening to identify novel biological targets .
  • Prodrug Development : Mask the benzoate ester as a tertiary amide to enhance oral bioavailability .
  • Polypharmacology : Explore dual kinase-microbial target inhibition via hybrid scaffold design .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。